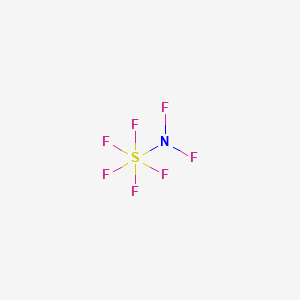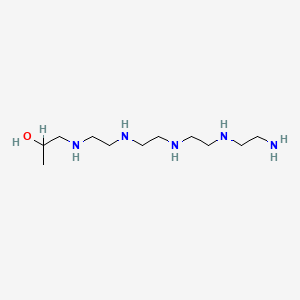
15-Amino-4,7,10,13-tetraazapentadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Amino-4,7,10,13-tetraazapentadecan-2-ol is a chemical compound with the molecular formula C11H29N5O. It is characterized by the presence of multiple amine groups and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of polyamines with epoxides under controlled conditions. One common method includes the reaction of tetraethylenepentamine with ethylene oxide, followed by subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
15-Amino-4,7,10,13-tetraazapentadecan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
15-Amino-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing biochemical pathways and cellular processes. The hydroxyl group may also participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Tetraethylenepentamine: Similar in structure but lacks the hydroxyl group.
Ethylenediamine: A simpler compound with fewer amine groups.
Diethylenetriamine: Contains fewer amine groups and lacks the hydroxyl group.
Uniqueness
15-Amino-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical reactions and applications. This structural complexity allows for a broader range of interactions and functionalities compared to simpler amines .
Properties
CAS No. |
45210-10-4 |
|---|---|
Molecular Formula |
C11H29N5O |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H29N5O/c1-11(17)10-16-9-8-15-7-6-14-5-4-13-3-2-12/h11,13-17H,2-10,12H2,1H3 |
InChI Key |
LQZFWZLHIHJDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCNCCNCCN)O |
Related CAS |
9008-65-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
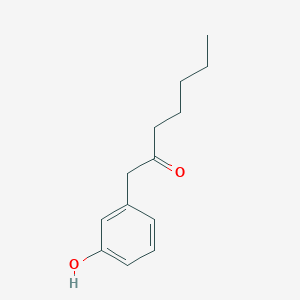

![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)


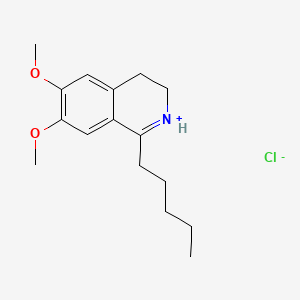
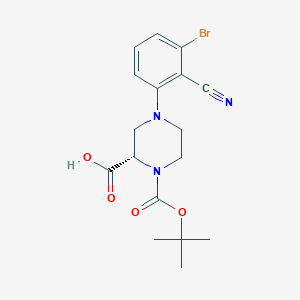

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
